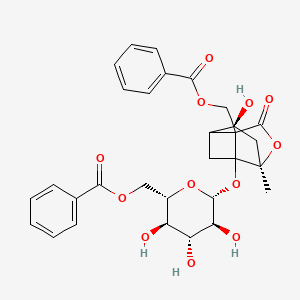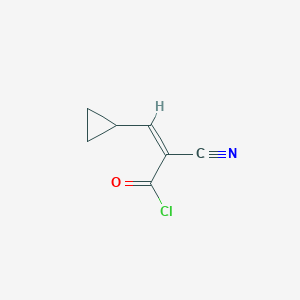![molecular formula C21H22N2O3S B2991202 4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034313-85-2](/img/structure/B2991202.png)
4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electropolymerization of Pyrrole-Based Monomers
Research by Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996) explores the electrochemical polymerization of derivatized bis(pyrrol-2-yl) arylenes, including molecules with low oxidation potentials which might share similar reactivity profiles with the compound of interest. This study highlights the synthesis of conducting polymers from pyrrole-based monomers, indicating potential applications in materials science for the development of novel conducting materials (Sotzing et al., 1996).
Role of Orexin-1 Receptor Mechanisms
Piccoli, Bonaventura, Cifani, Costantini, Massagrande, Montanari, Martinelli, Antolini, Ciccocioppo, Massi, Merlo-Pich, Fabio, and Corsi (2012) investigated the effects of selective orexin receptor antagonists in a binge eating model in rats. While not directly related, the methodologies used in studying receptor-ligand interactions and the potential implications for behavioral pharmacology provide a context where compounds like the one could be researched for their pharmacological properties and interactions with specific receptor targets (Piccoli et al., 2012).
Synthesis and Self-Assembly of 2-Aminopyrimidinones
Bararjanian, Balalaie, Rominger, and Barouti (2010) developed a novel one-pot synthesis method for 2-aminopyrimidinones and studied their self-assembly, which demonstrates the potential for designing and synthesizing complex molecules with specific functionalities. Such research could be relevant for exploring the synthetic pathways and self-assembling properties of related compounds (Bararjanian et al., 2010).
Conducting Polymers from Low Oxidation Potential Monomers
The study by Sotzing et al. (1996) on conducting polymers derived from low oxidation potential monomers, including pyrrole-based compounds, points to potential applications in electronics and materials science. This research underscores the importance of molecular design in creating new materials with desirable electrical properties, which could be an avenue for research involving the compound of interest (Sotzing et al., 1996).
Mécanisme D'action
Target of Action
It is known that benzo[b]thiophene derivatives are often used in research as a starting material for the synthesis of larger, usually bioactive structures .
Mode of Action
It is known that benzo[b]thiophene derivatives can be used in various chemical reactions, including catalytic protodeboronation .
Biochemical Pathways
It is known that benzo[b]thiophene derivatives can be involved in various chemical reactions, including catalytic protodeboronation .
Analyse Biochimique
Biochemical Properties
The compound interacts with STING, a protein that localizes in the endoplasmic reticulum membrane . Upon activation by its agonists, STING triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines . The compound 4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has shown marginal human STING-activating activities .
Cellular Effects
The compound influences cell function by increasing the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING . This leads to the generation of type I interferons and proinflammatory cytokines, priming the innate immune responses .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with the CDN-binding domain of STING protein . Two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction are formed between the compound and the CDN-binding domain of STING protein .
Temporal Effects in Laboratory Settings
The compound has shown to increase the phosphorylation of the downstream signaling molecules of STING, suggesting a potential temporal effect on cellular function .
Subcellular Localization
The compound is known to interact with STING, a protein that localizes in the endoplasmic reticulum membrane
Propriétés
IUPAC Name |
4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14-11-17(13-20(24)22(14)2)26-16-7-9-23(10-8-16)21(25)19-12-15-5-3-4-6-18(15)27-19/h3-6,11-13,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYXUFLJRBCXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate](/img/structure/B2991119.png)


![[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol](/img/structure/B2991122.png)



![(E)-N-[2-(Benzylamino)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2991133.png)
![N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxamide](/img/structure/B2991135.png)
![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one](/img/structure/B2991136.png)
![3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2991137.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2991138.png)

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)dimethylamine](/img/structure/B2991141.png)
